molecular formula C14H17NO5S2 B2980190 Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate CAS No. 2034609-72-6

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate

Cat. No.: B2980190
CAS No.: 2034609-72-6
M. Wt: 343.41
InChI Key: PJWVXIOKLWDKFL-UHFFFAOYSA-N
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Description

Methyl 3-(2-thia-5-azabicyclo[221]heptan-5-ylsulfonyl)-4-methoxybenzoate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reactions suggests that similar catalytic processes could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler bicyclic amines.

Scientific Research Applications

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWVXIOKLWDKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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